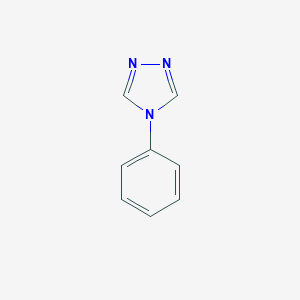

4-Phenyl-4H-1,2,4-triazole

Übersicht

Beschreibung

4-Phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The phenyl group attached to the triazole ring influences the compound's physical, chemical, and biological properties.

Synthesis Analysis

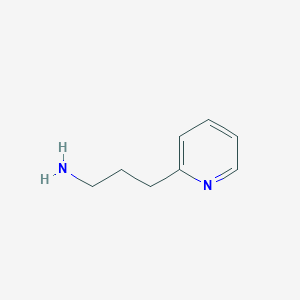

The synthesis of triazole derivatives often involves multi-step reactions, as seen in the preparation of a novel crystalline 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, which was obtained in excellent yield . Another example is the synthesis of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole, which was produced by reacting diphenylphosphazoanilide with N-acetyl-N'-(2-pyridoyl)hydrazine . These methods demonstrate the versatility of synthetic approaches in creating various triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FT-IR) . For instance, the crystal structure of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione revealed that the phenyl ring is significantly twisted from the triazole plane . Additionally, the presence of substituents on the phenyl ring can influence the geometry and electronic properties of the triazole compounds .

Chemical Reactions Analysis

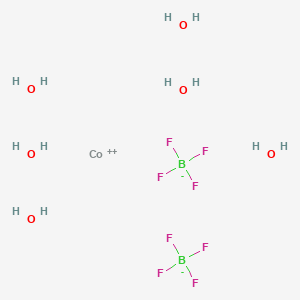

Triazole derivatives can participate in various chemical reactions, including tautomerism, as observed in the thiol↔thione tautomerism of a 4-phenyl-1,2,4-triazole derivative . They can also act as ligands in coordination chemistry, forming complexes with metals such as ruthenium and rhenium, which can be used in catalytic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenyl-1,2,4-triazole derivatives are influenced by their molecular structure. For example, the presence of a phenyl group can contribute to the formation of a protective film on metal surfaces, as seen in the application of 1-benzyl-4-phenyl-1H-1,2,3-triazole as a corrosion inhibitor . The electronic properties, such as optical susceptibilities and hyperpolarizability, are also significant, with some derivatives showing potential for applications in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

4-Phenyl-4H-1,2,4-triazole derivatives are extensively used in chemical synthesis, providing a foundation for creating various heterocycles. These compounds exhibit strong s-donor and weak p-acceptor properties, allowing them to coordinate with metal ions through nitrogen donor atoms. This characteristic makes them integral in synthesizing transition-metal complexes with unique structures and magnetic properties. Such complexes are potential candidates for applications in molecular-based memory devices, displays, and optical switches. Moreover, the crystal structure analysis of these compounds, using techniques like IR, NMR spectroscopy, and X-ray crystallography, contributes to a deeper understanding of their molecular interactions and potential applications in supramolecular chemistry (Şahin et al., 2008).

Corrosion Inhibition

This compound derivatives demonstrate significant effectiveness as corrosion inhibitors, especially for protecting metals like mild steel in acidic environments. Their inhibitory efficiency is influenced by the type and nature of substituents in the molecule. These compounds are predominantly mixed-type inhibitors that protect the metal surface by adsorbing onto it, following the Langmuir isotherm model. The adsorption characteristics and inhibitory performance can be further understood through weight loss, electrochemical techniques, and thermodynamic data (Bentiss et al., 2007).

Antimicrobial Properties

Certain this compound derivatives exhibit notable antimicrobial properties. The introduction of specific substituents, such as alkyl, alkoxy, and halogen groups, can enhance the pharmacological properties of these compounds, making them potent antimicrobial agents. This makes them valuable in the field of medicinal chemistry for developing new therapeutic agents (Desabattina, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-Phenyl-4H-1,2,4-triazole are platinum (II) complexes . These complexes are used as ancillary ligands in the development of Organic Light-Emitting Diodes (OLEDs) . The compound plays a crucial role in facilitating charge trapping across the bulk of the device, thereby enhancing the efficiency of OLEDs .

Mode of Action

This compound interacts with its targets by attaching to the ancillary ligand of the platinum (II) complexes . This interaction facilitates charge trapping across the bulk of the device, which is crucial for the efficient functioning of OLEDs .

Biochemical Pathways

It’s known that the compound plays a significant role in the photoluminescence quantum efficiency yields of the platinum (ii) complexes .

Pharmacokinetics

Its impact on the bioavailability of the platinum (ii) complexes in oleds is evident from its role in enhancing the efficiency of these devices .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the improved performance of OLEDs . Specifically, the compound enhances the photoluminescence quantum efficiency yields of the platinum (II) complexes, thereby boosting the overall efficiency of the OLEDs .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound demonstrates high photoluminescence quantum efficiency yields in CH2Cl2 solutions at room temperature . .

Eigenschaften

IUPAC Name |

4-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-6-9-10-7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHHNSBXSDGEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167350 | |

| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16227-12-6 | |

| Record name | 4-Phenyl-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16227-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

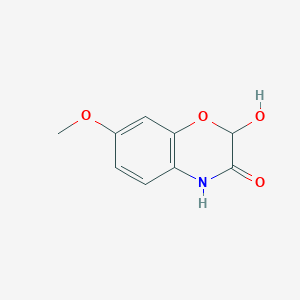

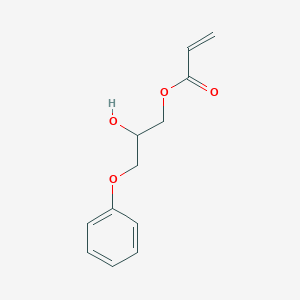

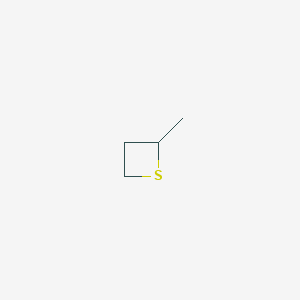

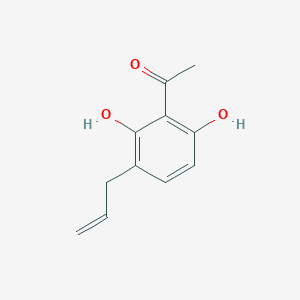

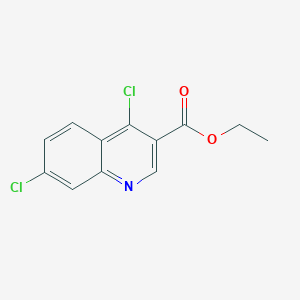

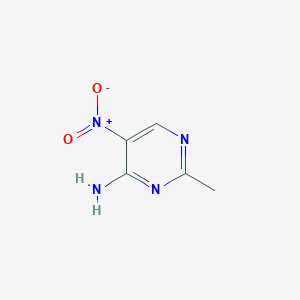

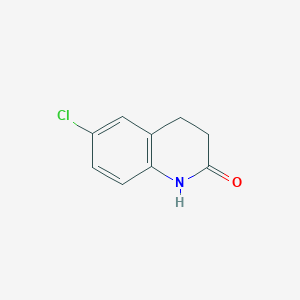

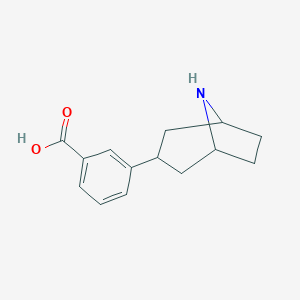

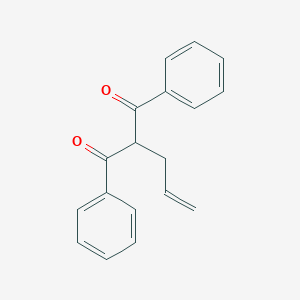

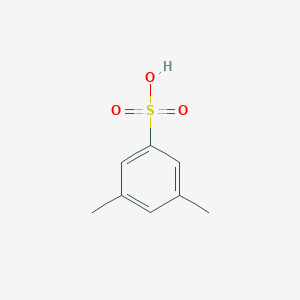

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Phenyl-4H-1,2,4-triazole?

A1: The molecular formula of this compound is C8H7N3, and its molecular weight is 145.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound derivatives?

A2: Researchers commonly employ a combination of spectroscopic techniques to characterize these compounds. These include Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), Electron ionization mass spectrometry (EI-MS), and X-ray diffraction for single-crystal structures. [ [],[2],[3],[4],[9],[16],[21],[28] ]

Q3: How does the presence of electron-donating or electron-withdrawing groups on the phenyl ring affect the properties of this compound derivatives?

A3: The electronic nature of substituents on the phenyl ring significantly influences the reactivity and properties of these compounds. For instance, electron-withdrawing groups can enhance the reactivity towards nucleophiles, while electron-donating groups can impact the compounds' photophysical properties, such as emission wavelengths. [ [],[28],[30] ]

Q4: How does the length of the alkyl chain at the sulfur atom in 5-alkylthio-4-phenyl-4H-1,2,4-triazoles influence their biological activity?

A4: Research indicates that increasing the length of the alkyl chain generally enhances the antimicrobial effect of these triazole derivatives. For example, a study found that the compound with a decylthio group exhibited the most potent antifungal and antimicrobial activity compared to shorter chain analogs. [ [] ]

Q5: How does the introduction of a pyridine ring into the structure of this compound derivatives impact their application in OLEDs?

A5: Incorporating a pyridine ring into the triazole framework can significantly enhance the performance of these compounds as electron-transport materials in OLEDs. This modification leads to lower HOMO and LUMO energy levels, improving electron injection and carrier confinement, ultimately resulting in reduced driving voltages and increased power efficiency. [ [] ]

Q6: What is the significance of atropisomerism in this compound derivatives, and how does it relate to their biological activity?

A6: Research has shown that specific atropisomers of this compound derivatives can exhibit enhanced selectivity for the glycine transporter 1 (GlyT1). Separating these atropisomers can lead to the identification of enantiomers with improved pharmacological properties, such as enhanced potency and favorable pharmacokinetic profiles. [ [] ]

Q7: Have this compound derivatives been explored for catalytic applications?

A7: Yes, certain derivatives, particularly those containing pyridine-substituted-bis-1,2,4-triazole moieties, have demonstrated potential as ligands in catalytic reactions. Studies have explored their use in biaryl synthesis, where they facilitate the coupling of aryl bromides with good conversion percentages. [ [] ]

Q8: What is the role of computational chemistry in understanding the catalytic activities of these compounds?

A8: Computational studies, particularly density functional theory (DFT) calculations, provide valuable insights into the catalytic behavior of these triazole derivatives. By analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, researchers can gain a deeper understanding of the electronic properties and reactivity of these compounds, ultimately aiding in the design of more efficient catalysts. [ [] ]

Q9: What types of biological activities have been reported for this compound derivatives?

A9: A wide range of biological activities has been reported for this class of compounds, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties. They have also been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. [ [], [], [], [], [], [], [], [], [], [], [] ]

Q10: Can you provide specific examples of this compound derivatives with promising anti-inflammatory activity?

A10: Several derivatives, such as 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol [], have shown promising anti-inflammatory effects in preclinical studies. These compounds are often evaluated using models like carrageenan-induced paw edema and cotton pellet-induced granuloma in rats.

Q11: What are the advantages of incorporating a theophylline moiety into this compound derivatives?

A11: Combining theophylline, a known bronchodilator and anti-inflammatory agent, with the this compound scaffold has yielded compounds with enhanced actoprotective and anti-inflammatory activities. These hybrid molecules have shown promising results in preclinical models, suggesting potential for further development as therapeutic agents. [ [], [] ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.